diisopropyl 2,6-dimethyl-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Calcium channel pharmacology 1,4-Dihydropyridine SAR GH3 pituitary cell model

Diisopropyl 2,6-dimethyl-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate (CAS 324577-07-3) is a symmetric 1,4-dihydropyridine (1,4-DHP) derivative bearing a 2-thienyl (thiophen-2-yl) substituent at the C-4 position and isopropyl ester groups at the C-3 and C-5 carboxylate positions. The compound has the molecular formula C19H25NO4S and an exact mass of 363.150429 g/mol.

Molecular Formula C19H25NO4S
Molecular Weight 363.5 g/mol
CAS No. 324577-07-3
Cat. No. B3572760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namediisopropyl 2,6-dimethyl-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate
CAS324577-07-3
Molecular FormulaC19H25NO4S
Molecular Weight363.5 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=CS2)C(=O)OC(C)C
InChIInChI=1S/C19H25NO4S/c1-10(2)23-18(21)15-12(5)20-13(6)16(19(22)24-11(3)4)17(15)14-8-7-9-25-14/h7-11,17,20H,1-6H3
InChIKeyKNKSUPJXMOAWAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diisopropyl 2,6-Dimethyl-4-(2-Thienyl)-1,4-Dihydro-3,5-Pyridinedicarboxylate (CAS 324577-07-3): Structural Identity and 1,4-DHP Class Profile for Procurement Decisions


Diisopropyl 2,6-dimethyl-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate (CAS 324577-07-3) is a symmetric 1,4-dihydropyridine (1,4-DHP) derivative bearing a 2-thienyl (thiophen-2-yl) substituent at the C-4 position and isopropyl ester groups at the C-3 and C-5 carboxylate positions. The compound has the molecular formula C19H25NO4S and an exact mass of 363.150429 g/mol [1]. As a member of the Hantzsch 1,4-DHP class, it shares the canonical pharmacophore associated with voltage-gated calcium channel (VGCC) modulation—a privileged scaffold extensively characterized in cardiovascular and neurological drug discovery [2]. However, the combination of the electron-rich, sulfur-containing thienyl ring at C-4 and the sterically demanding isopropyl esters creates a distinct chemical space within the DHP family that cannot be reproduced by prototypical members such as nifedipine (dimethyl ester, C-4 2-nitrophenyl) or nimodipine (isopropyl 2-methoxyethyl ester, C-4 3-nitrophenyl). The compound is commercially available from major suppliers at a declared purity of ≥95% for research use .

Why Generic Substitution of Diisopropyl 2,6-Dimethyl-4-(2-Thienyl)-1,4-Dihydro-3,5-Pyridinedicarboxylate With Other 1,4-DHPs Is Scientifically Unsupported


The 1,4-dihydropyridine scaffold exhibits extreme sensitivity to ester and C-4 substituent permutations. Within a single thienyl-DHP series, the C-3/C-5 ester group identity controls calcium channel antagonist potency, intracellular calcium suppression efficacy, and CFTR chloride channel potentiation activity in a non-linear fashion that cannot be interpolated from one ester analog to another [1][2]. The thienyl ring at C-4 introduces sulfur-mediated electronic effects and distinct conformational preferences relative to phenyl-substituted DHPs, altering both target engagement kinetics and metabolic susceptibility [3]. Consequently, a dimethyl ester (C-3/C-5 methyl) or diethyl ester analog with an identical C-4 thienyl group will not reproduce the lipophilicity, membrane partitioning, or esterase-mediated hydrolysis rate of the diisopropyl ester. Procurement of an incorrect DHP analog without experimental validation introduces an unquantifiable risk of divergent biological readout, making compound identity verification at the ester-substituent level an essential quality-control step for reproducible research.

Quantitative Differentiation Evidence: Diisopropyl 2,6-Dimethyl-4-(2-Thienyl)-1,4-Dihydro-3,5-Pyridinedicarboxylate Versus Ester Analogs and Class Standards


C-4 Thienyl Substitution Confers Divergent Calcium Handling Activity Relative to C-4 Nitrophenyl DHPs in Pituitary Cell Assays

A systematic structure-activity relationship study of thienyl-substituted 1,4-DHPs demonstrated that compounds methylated at the 3-position of the thienyl ring achieved approximately 75% of the intracellular calcium suppression efficacy of nifedipine (C-4 2-nitrophenyl, C-3/C-5 dimethyl ester) in the GH3/B6 rat pituitary cell line [1]. This establishes a class-level benchmark: the thienyl pharmacophore produces a qualitatively and quantitatively distinct calcium modulation profile compared to the canonical nitrophenyl DHP series. While the specific diisopropyl ester was not evaluated in this study, the data confirm that C-4 thienyl substitution alone generates a calcium activity fingerprint that diverges measurably from the nifedipine baseline. Selection of the diisopropyl thienyl-DHP for calcium channel research is therefore justified when an attenuated calcium antagonist effect relative to nifedipine is desired, provided the ester-dependent potency modulation is independently verified.

Calcium channel pharmacology 1,4-Dihydropyridine SAR GH3 pituitary cell model

4-Thienyl DHP Scaffold Demonstrates Submicromolar CFTR Potentiation, a Functional Domain Absent in Classical Nitrophenyl Calcium Channel Blockers

In a functional assay measuring halide-sensitive yellow fluorescent protein quenching in cells expressing rescued ΔF508-CFTR, multiple 4-thiophen-2′-yl-1,4-DHP derivatives (compounds 3g, 3h, 3n, 4a, 4b, 4d) exhibited half-maximal effective concentrations (EC50) in the submicromolar range, with efficacy comparable to or better than the reference potentiator genistein [1]. This CFTR potentiator activity is structurally dependent on the thienyl/furanyl substituent at C-4 and is not observed with classical C-4 nitrophenyl DHPs such as nifedipine or nimodipine, which primarily act as VGCC blockers. The diisopropyl ester analog (this compound) shares the identical 4-thienyl pharmacophore required for CFTR engagement. Ester-dependent potency modulation within this series indicates that the diisopropyl ester may exhibit distinct EC50 and efficacy values relative to the published methyl/ethyl ester analogs, warranting direct characterization.

CFTR chloride channel Cystic fibrosis pharmacology Ion channel potentiation

Diisopropyl Ester Hydrolytic Stability and Lipophilicity Differ Systematically from Dimethyl and Diethyl Ester Analogs

Within the 1,4-DHP class, ester group identity is a primary determinant of both hydrolytic stability toward plasma and tissue esterases and n-octanol/water partition coefficient (logP). The diisopropyl ester presents a sterically hindered carbonyl center relative to the dimethyl ester (CAS 162229-14-3) and diethyl ester (CAS 23118-58-3) analogs that share the identical 2,6-dimethyl-4-(2-thienyl)-1,4-DHP core. The branched isopropyl groups increase the calculated logP by approximately 1.2–1.8 log units over the dimethyl ester and reduce the hydrolytic rate constant (khydrolysis) through steric shielding of the ester carbonyl from nucleophilic attack by esterase active-site serine residues [1]. The predicted enhanced metabolic stability and increased membrane permeability of the diisopropyl ester directly impact both in vitro assay performance (reduced compound loss during extended incubations) and in vivo pharmacokinetic behavior, parameters that cannot be replicated by the less hindered dimethyl or diethyl ester congeners.

Esterase-mediated hydrolysis Lipophilicity (logP) Metabolic stability

Sulfur-Containing Thienyl Ring at C-4 Provides Distinct Electronic and Coordination Chemistry Versus Phenyl-Substituted DHPs

The 2-thienyl substituent introduces a sulfur heteroatom capable of participating in S···π, S···H, and metal coordination interactions that are structurally impossible for the C-4 phenyl ring found in the majority of pharmacologically characterized DHPs (e.g., nifedipine, nimodipine, amlodipine). Crystallographic analysis of the closely related 4-(2-thiophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-bis(methoxycarbonyl) compound reveals that the thienyl ring adopts a specific dihedral angle relative to the DHP plane that differs from phenyl-substituted analogs, altering the three-dimensional electrostatic surface presented to target binding pockets [1]. The sulfur atom contributes a distinct region of polarizable electron density that can engage in chalcogen bonding with protein backbone carbonyl oxygens or metal ion cofactors, providing a molecular recognition motif absent in all-carbon aryl DHPs. This electronic distinction is preserved across the ester series and represents a core structural feature of the diisopropyl thienyl-DHP that cannot be emulated by any phenyl-substituted comparator.

Heterocyclic electronics Sulfur coordination chemistry Molecular recognition

Evidence-Anchored Application Scenarios for Diisopropyl 2,6-Dimethyl-4-(2-Thienyl)-1,4-Dihydro-3,5-Pyridinedicarboxylate (CAS 324577-07-3)


Calcium Channel Pharmacology: Non-Nitrophenyl DHP Tool Compound for VGCC Subtype Profiling

Based on class-level evidence that C-4 thienyl DHPs exhibit intracellular calcium suppression efficacy distinct from nifedipine (~75% of nifedipine activity in GH3/B6 cells) [1], the diisopropyl ester analog is suitable for structure-activity studies probing the VGCC subtype selectivity landscape beyond the nitrophenyl chemotype. Its sterically hindered isopropyl esters provide enhanced metabolic stability relative to methyl/ethyl ester congeners during prolonged electrophysiological recordings, making it a practical tool for patch-clamp characterization of Cav1, Cav2, and Cav3 family members.

CFTR Potentiator Optimization: Thienyl-DHP Scaffold with Dual VGCC/CFTR Activity Potential

The established submicromolar CFTR potentiator activity of the 4-thienyl-DHP pharmacophore [1] positions the diisopropyl ester as a candidate for iterative medicinal chemistry optimization targeting the VGCC-CFTR dual-activity interface. The isopropyl ester's enhanced lipophilicity may improve membrane partitioning and access to the CFTR binding site relative to the previously characterized methyl/ethyl ester analogs, while the thienyl sulfur atom provides a handle for metabolic soft-spot identification via CYP450-mediated S-oxidation profiling.

Esterase Stability and Membrane Permeability Studies: Isopropyl Ester as a Hydrolytically Shielded Probe

The steric bulk of the isopropyl ester groups confers qualitatively reduced susceptibility to esterase-catalyzed hydrolysis compared to the dimethyl (CAS 162229-14-3) and diethyl (CAS 23118-58-3) ester analogs sharing the same thienyl-DHP core [1]. This compound serves as a low-hydrolysis control in esterase activity assays, in comparative metabolic stability panels using hepatocyte or S9 fraction incubations, and in Caco-2 permeability studies where ester hydrolysis during transwell transit otherwise confounds apparent permeability measurements.

Sulfur-Mediated Molecular Recognition: Chalcogen Bonding Probe in Structural Biology

The thienyl sulfur atom provides a locus for chalcogen bonding interactions with protein backbone carbonyls or metal cofactors, as evidenced by crystallographic data of the closely related methoxycarbonyl analog [1]. The diisopropyl thienyl-DHP can be deployed in co-crystallization trials or NMR-based binding studies to map sulfur-dependent recognition motifs in DHP-binding protein pockets, enabling comparison with all-carbon phenyl DHPs that lack this interaction capability.

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